4-[2-({5,7-Diphenylpyrrolo[2,3-D]pyrimidin-4-YL}amino)ethyl]benzenesulfonamide
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Overview
Description
4-[2-({5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their significant biological activities, particularly as kinase inhibitors, which makes them valuable in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 4-[2-({5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrrolo[2,3-d]pyrimidine core, which is then further functionalized to introduce the sulfonamide group and other substituents. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity .
Chemical Reactions Analysis
4-[2-({5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
4-[2-({5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its biological activities, including enzyme inhibition and interaction with cellular pathways.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-[2-({5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, primarily kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that regulate cell growth and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Similar compounds to 4-[2-({5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE include other pyrrolo[2,3-d]pyrimidine derivatives such as:
- 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
- (2R)-1-[(5,6-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)AMINO]PROPAN-2-OL These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and specificity. The uniqueness of 4-[2-({5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE lies in its specific functional groups that confer distinct properties and potential applications .
Properties
Molecular Formula |
C26H23N5O2S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
4-[2-[(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C26H23N5O2S/c27-34(32,33)22-13-11-19(12-14-22)15-16-28-25-24-23(20-7-3-1-4-8-20)17-31(26(24)30-18-29-25)21-9-5-2-6-10-21/h1-14,17-18H,15-16H2,(H2,27,32,33)(H,28,29,30) |
InChI Key |
ONVBSULXANDICA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCC4=CC=C(C=C4)S(=O)(=O)N)C5=CC=CC=C5 |
Origin of Product |
United States |
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